Enalapril - 75847-73-3

Enalapril

Catalog Number: EVT-267168
CAS Number: 75847-73-3
Molecular Formula: C20H28N2O5
Molecular Weight: 376.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Enalapril, chemically known as (2S)-1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl] pyrrolidine-2-carboxylic acid, is a prodrug belonging to the class of substituted N-carboxymethyl dipeptides. [, ] It acts as an angiotensin-converting enzyme (ACE) inhibitor, primarily utilized in research settings to investigate its impact on various physiological and pathological processes. [, , ] Enalapril is metabolized in the liver and kidney to its active form, enalaprilat. [, ]

Synthesis Analysis

While specific details about Enalapril's synthesis are not extensively discussed in the provided papers, its synthesis generally involves multiple steps. These steps include the coupling of L-alanine with an appropriately protected L-proline derivative, followed by deprotection and subsequent coupling with a phenethyl-substituted malonic acid derivative. [] The final step typically involves esterification to yield Enalapril.

Molecular Structure Analysis

Enalapril possesses a chiral center, resulting in two enantiomers. Only the (S,S,S)-enantiomer exhibits pharmacological activity. [] Structurally, Enalapril contains a proline ring, an alanine moiety, and a phenethyl group, all crucial for its interaction with the active site of the ACE enzyme. []

Mechanism of Action

Enalapril, upon conversion to its active metabolite Enalaprilat, acts as a competitive inhibitor of ACE. [, ] ACE plays a critical role in the renin-angiotensin system by converting angiotensin I to angiotensin II, a potent vasoconstrictor. [, ] By inhibiting ACE, Enalapril reduces the formation of angiotensin II, leading to vasodilation and a decrease in aldosterone secretion. This mechanism contributes to its blood pressure-lowering effects and other physiological responses observed in research settings. [, , , ]

Applications
  • Cardiovascular Physiology: Enalapril is extensively studied for its effects on blood pressure regulation, cardiac remodeling, and various aspects of cardiovascular physiology in both normal and disease models. [, , , , , , , , ]
  • Renal Physiology: Enalapril's effects on renal hemodynamics, glomerular filtration rate, and proteinuria are investigated in various experimental models, including those mimicking hypertension and renal disease. [, , , , , ]
  • Endocrine Function: Studies examine Enalapril's influence on the renin-angiotensin-aldosterone system, its interplay with other hormones, and its impact on electrolyte balance. [, , ]
  • Inflammation and Oxidative Stress: Research explores Enalapril's potential anti-inflammatory and antioxidant properties in different experimental models, including those of atherosclerosis and diabetic retinopathy. [, , , ]
  • Cellular Signaling and Gene Expression: Studies investigate how Enalapril modulates cellular signaling pathways and alters the expression of genes involved in various physiological and pathological processes. [, , , , ]
Future Directions
  • Understanding Tissue-Specific Effects: Delving deeper into its differential effects on ACE activity and angiotensin II levels in various tissues and organs. []
  • Investigating Drug Combinations: Exploring the synergistic effects of Enalapril with other therapeutic agents in treating complex diseases. [, ]

Enalaprilat

Compound Description: Enalaprilat is the active metabolite of enalapril, formed through hydrolysis in the liver and kidneys. [] It acts as a potent and long-acting angiotensin-converting enzyme (ACE) inhibitor, effectively blocking the conversion of angiotensin I to angiotensin II. [, ] This inhibition leads to vasodilation, reduced aldosterone secretion, and various beneficial effects in managing hypertension, heart failure, and other cardiovascular conditions. [, , , , , ]

Relevance: Enalaprilat is directly relevant to enalapril as its primary active metabolite. [] While enalapril itself possesses some activity, its conversion to enalaprilat is crucial for its therapeutic efficacy. [, ] Studies often analyze both compounds simultaneously to understand enalapril's pharmacokinetics and pharmacodynamics. [, ]

Ramipril

Compound Description: Ramipril is another ACE inhibitor commonly prescribed for hypertension, heart failure, and diabetic nephropathy. [, ] Similar to enalapril, it exerts its effects by inhibiting the conversion of angiotensin I to angiotensin II. [, ]

Relevance: Ramipril is structurally related to enalapril, both belonging to the ACE inhibitor class. [, ] Research suggests that both drugs demonstrate comparable effectiveness in lowering blood pressure, with ramipril potentially exhibiting a slightly greater and more prolonged antihypertensive effect. [] This comparison highlights the similarities and differences within the ACE inhibitor class.

Lisinopril

Compound Description: Lisinopril, another member of the ACE inhibitor class, is employed in managing hypertension and heart failure. [] Its mechanism of action involves the inhibition of ACE, preventing the formation of angiotensin II. []

Relevance: Like enalapril, lisinopril shares a common mechanism of action as an ACE inhibitor. [] Studies comparing their efficacy suggest that lisinopril, within its dose range, may exert a greater antihypertensive effect than enalapril. [] This difference underscores the varying potencies and clinical responses within the ACE inhibitor class.

Captopril

Compound Description: Captopril, the first clinically available ACE inhibitor, is recognized for its short duration of action. [, ] Similar to enalapril, it effectively inhibits ACE, leading to a decrease in angiotensin II levels and subsequent vasodilation. [, ]

Nifedipine

Compound Description: Nifedipine, a dihydropyridine calcium channel blocker, is widely prescribed for treating hypertension and angina. [, , , , ] It primarily acts by inhibiting calcium influx into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. [, , , , ]

Relevance: Nifedipine, unlike enalapril, acts on a different molecular target, specifically calcium channels, to lower blood pressure. [, , , , ] Comparative studies investigating their efficacy and tolerability highlight the distinct mechanisms and clinical profiles of these two antihypertensive agents. [, , , , ] For example, while nifedipine demonstrates superior control of ambulatory blood pressure, particularly during the nighttime and early morning surge, it also exhibits a higher incidence of side effects such as flushing and edema compared to enalapril. []

Metoprolol

Compound Description: Metoprolol is a selective beta-1 adrenergic receptor blocker commonly used in treating hypertension, angina, and heart failure. [, ] It acts by blocking the effects of norepinephrine on the heart, leading to a decrease in heart rate and contractility, thereby reducing blood pressure. [, ]

Relevance: Metoprolol, unlike enalapril, targets beta-1 adrenergic receptors to lower blood pressure. [, ] Comparative studies underscore the distinct mechanisms and clinical characteristics of these two antihypertensive classes. [, ] For instance, both drugs show comparable efficacy in reducing blood pressure, but metoprolol significantly affects heart rate, whereas enalapril does not. [] This difference highlights their divergent cardiovascular effects.

Losartan

Compound Description: Losartan is a non-peptide angiotensin II receptor blocker, specifically targeting the AT1 receptor subtype. [, , ] By blocking the binding of angiotensin II to its receptor, losartan effectively inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II. [, , ] This targeted action makes it effective in treating hypertension and protecting organs like the kidneys from damage caused by high blood pressure. [, , ]

Relevance: Losartan presents a different approach to modulating the renin-angiotensin system compared to enalapril. [, , ] While enalapril inhibits ACE, losartan directly antagonizes the AT1 receptor, offering a more specific mechanism for suppressing the renin-angiotensin system. [, , ] Studies comparing their effects reveal intriguing differences: losartan demonstrates superior efficacy in reducing proteinuria and shows a lower incidence of cough compared to enalapril. [, ] Additionally, losartan does not directly affect bradykinin levels, potentially contributing to its favorable side effect profile compared to ACE inhibitors. [, ]

Candesartan Cilexetil

Compound Description: Candesartan cilexetil, an angiotensin II receptor blocker similar to losartan, acts by selectively inhibiting the AT1 receptor. [] Once metabolized to candesartan, it effectively blocks the actions of angiotensin II, leading to vasodilation and a reduction in blood pressure. []

Relevance: Candesartan cilexetil shares a similar mechanism of action with losartan, both acting as AT1 receptor blockers. [] Research suggests that candesartan cilexetil, like losartan, is not associated with cough, a common side effect observed with ACE inhibitors like enalapril. [] This finding highlights a potential advantage of AT1 receptor blockers over ACE inhibitors in specific patient populations.

Felodipine

Compound Description: Felodipine, a dihydropyridine calcium channel blocker, is primarily used in managing hypertension. [, ] It exerts its antihypertensive effects by blocking calcium influx into vascular smooth muscle cells, resulting in vasodilation. [, ]

Relevance: Felodipine, unlike enalapril, acts on calcium channels to lower blood pressure. [, ] Comparative studies investigating their combined use demonstrate the potential for synergistic effects in reducing blood pressure, highlighting the benefits of combining drugs with different mechanisms of action in hypertension management. []

Amlodipine

Compound Description: Amlodipine, another long-acting dihydropyridine calcium channel blocker, is widely prescribed for treating hypertension and angina. [, ] It acts by inhibiting calcium influx into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. [, ]

Relevance: Amlodipine, similar to felodipine and nifedipine, exerts its antihypertensive effects through calcium channel blockade, contrasting with enalapril's ACE inhibition mechanism. [, ] Studies comparing amlodipine with enalapril demonstrate similar efficacy in reducing blood pressure, but amlodipine, like other dihydropyridine calcium channel blockers, might be associated with a higher incidence of side effects such as peripheral edema. [, ]

Flosequinan

Compound Description: Flosequinan is a vasodilator that acts as a selective inhibitor of cGMP-specific phosphodiesterase type 5, leading to increased levels of cyclic GMP in vascular smooth muscle cells and subsequent vasodilation. [] It was investigated for the treatment of chronic heart failure but is no longer widely used due to concerns about potential adverse effects. []

Relevance: Flosequinan offers a distinct mechanism for treating heart failure compared to enalapril. [] While enalapril primarily acts by inhibiting the renin-angiotensin system, flosequinan exerts its effects through cGMP-mediated vasodilation. [] Studies comparing their efficacy in heart failure highlight the potential for alternative therapeutic approaches. []

Paricalcitol

Compound Description: Paricalcitol is a synthetic, active vitamin D analog that exerts its effects by binding to the vitamin D receptor. [] It is primarily used to treat secondary hyperparathyroidism associated with chronic kidney disease. []

Relevance: Paricalcitol's inclusion in studies alongside enalapril highlights the multifaceted nature of cardiovascular disease management. [] While enalapril targets the renin-angiotensin system, paricalcitol addresses calcium and phosphate metabolism disturbances often present in chronic kidney disease, which contribute to cardiovascular complications. []

Hydrochlorothiazide

Compound Description: Hydrochlorothiazide is a thiazide diuretic commonly used in managing hypertension. [, ] It acts by inhibiting sodium reabsorption in the distal convoluted tubule of the nephron, leading to increased sodium and water excretion and a reduction in blood volume, thereby lowering blood pressure. [, ]

Relevance: Hydrochlorothiazide, as a diuretic, offers a complementary mechanism to enalapril's ACE inhibition in hypertension management. [, ] They are often used in combination to achieve better blood pressure control than either drug alone. [, ] Studies investigating their combined use demonstrate the effectiveness of combining drugs with different mechanisms of action to target multiple pathways involved in blood pressure regulation. [, ]

Simvastatin

Compound Description: Simvastatin is a member of the statin class of drugs, primarily prescribed for lowering cholesterol levels and reducing the risk of cardiovascular events. [] It acts by inhibiting HMG-CoA reductase, a key enzyme involved in cholesterol synthesis. []

Relevance: Simvastatin's inclusion in studies alongside enalapril highlights the importance of addressing multiple cardiovascular risk factors. [] While enalapril targets blood pressure regulation, simvastatin aims to lower cholesterol levels, both of which are crucial for reducing cardiovascular morbidity and mortality. []

Properties

CAS Number

75847-73-3

Product Name

Enalapril

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C20H28N2O5

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C20H28N2O5/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25)/t14-,16-,17-/m0/s1

InChI Key

GBXSMTUPTTWBMN-XIRDDKMYSA-N

SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O

Solubility

16400 mg/L
0.04 M
In water, 1.64X10+4 mg/L at 25 °C
2.13e-01 g/L

Synonyms

Enalapril
Enalapril Maleate
Maleate, Enalapril
MK 421
MK-421
MK421
Renitec
Renitek

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.